molecular formula C14H12N4O3S2 B4283047 N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide

N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide

Cat. No. B4283047
M. Wt: 348.4 g/mol
InChI Key: DCGFTORSJYXNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide, commonly known as BMTF, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. BMTF is a heterocyclic compound that contains two thiazole rings and a furan ring. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of BMTF is not fully understood. However, studies have shown that BMTF can inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. BMTF has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BMTF has been shown to have various biochemical and physiological effects. Studies have shown that BMTF can induce apoptosis in cancer cells by activating the caspase pathway. BMTF has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. BMTF has been shown to have antibacterial and antifungal activity by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

BMTF has various advantages and limitations for lab experiments. One of the advantages of BMTF is that it can be synthesized using different methods, which allows for the production of large quantities of the compound. BMTF is also stable under different conditions, which makes it suitable for use in various experiments. One of the limitations of BMTF is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of BMTF. One of the future directions is to study the potential use of BMTF as a therapeutic agent for cancer. Studies could focus on the mechanism of action of BMTF and its effects on different types of cancer cells. Another future direction is to study the potential use of BMTF as an anti-inflammatory agent. Studies could focus on the effects of BMTF on different inflammatory markers and its potential use in the treatment of inflammatory diseases. Additionally, future studies could focus on the potential use of BMTF as an antibacterial and antifungal agent and its effects on different bacterial and fungal strains.

Scientific Research Applications

BMTF has been studied for its potential applications in different fields of scientific research. One of the potential applications of BMTF is in the field of cancer research. Studies have shown that BMTF has the potential to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BMTF has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that BMTF can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. BMTF has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

2-N,5-N-bis(5-methyl-1,3-thiazol-2-yl)furan-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-7-5-15-13(22-7)17-11(19)9-3-4-10(21-9)12(20)18-14-16-6-8(2)23-14/h3-6H,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGFTORSJYXNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(O2)C(=O)NC3=NC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
Reactant of Route 4
N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
Reactant of Route 6
N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.